4-Methoxychalcone
Overview
Description
4-Methoxychalcone is an aromatic ketone that forms the central core of many important biological compounds . It is also known as 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one . It is a useful reagent for the synthesis of novel nicotinonitrile-coumarin hybrids as potential acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 4-Methoxychalcone has been achieved by various methods. One such method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature . Another method involves the conversion of p-methoxycinnamic acid to 4-methoxybenzaldehyde, followed by the Claisen-Schmidt reaction of 4-methoxybenzaldehyde with acetophenone .Molecular Structure Analysis
The molecular formula of 4-Methoxychalcone is C16H14O2 . It has a molecular weight of 238.28 . The structure of 4-Methoxychalcone consists of two aromatic rings linked by an aliphatic three-carbon chain .Chemical Reactions Analysis
The α,β-unsaturated carbonyl system in chalcones, including 4-Methoxychalcone, makes them biologically active . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Physical And Chemical Properties Analysis
4-Methoxychalcone has a melting point of 73-76 °C . Its density is 1.1±0.1 g/cm3, and it has a refractive index of 1.606 . It is a yellow crystalline powder .Scientific Research Applications
Rabinovich and Schmidt (1970) analyzed the crystal structure of 4-methoxychalcone, providing insights into its molecular composition and potential applications in materials science and chemistry (Rabinovich & Schmidt, 1970).
The study by Song et al. (2018) examined the excited-state properties of 4-(dimethylamino)methoxychalcones in various solvents, contributing to the understanding of their photophysical behaviors for potential applications in photochemistry and materials science (Song et al., 2018).
Zhang et al. (1990) focused on the nonlinear optical properties of a new organic crystal, 4-Br-4'-Methoxychalcone, revealing its potential in nonlinear optics and photonics (Zhang et al., 1990).
Horiuchi et al. (2000) discovered that 2-hydroxy-4'-methoxychalcone exhibits photochromic properties, making it a novel photon-mode erasable system with nondestructive readout ability, relevant for optical data storage technologies (Horiuchi et al., 2000).
Matsushima et al. (1994) identified the use of 2-hydroxy-4′-methoxychalcone as a chemical actinometer, suggesting its application in photometric measurements (Matsushima et al., 1994).
Ban et al. (2004) investigated 2'-hydroxychalcone derivatives, including 2'-hydroxy-4'-methoxychalcone, for their inhibitory effects on inducible nitric oxide synthase and tumor necrosis factor-alpha, indicating potential therapeutic applications in inflammatory conditions (Ban et al., 2004).
Matsjeh et al. (2017) synthesized compounds like 7-hydroxy-4'-methoxyflavanone from 4-methoxychalcone derivatives and tested their anticancer activity, highlighting its potential in cancer research (Matsjeh et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXKBJMCRJATM-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313945 | |
Record name | trans-4-Methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxychalcone | |
CAS RN |
22252-15-9, 959-33-1 | |
Record name | trans-4-Methoxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 22252-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxychalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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